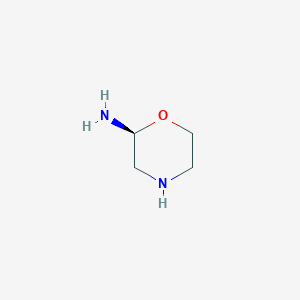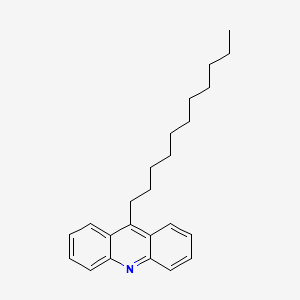
9-Undecylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Undecylacridine is a chemical compound belonging to the acridine family, characterized by an acridine core with an undecyl chain attached at the 9th position. Acridines are known for their planar structure and aromaticity, which contribute to their diverse chemical and biological properties.
Métodos De Preparación
9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For this compound, an undecyl chain is introduced at the 9th position of the acridine ring .
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
9-Undecylacridine undergoes various chemical reactions, including:
Oxidation: The acridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of acridone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the acridine ring.
Aplicaciones Científicas De Investigación
9-Undecylacridine has been utilized in various scientific research applications:
Chromatography: It has been used to modify silica in the development of mixed-mode stationary phases for high-performance liquid chromatography (HPLC).
Material Science: The compound’s unique structure and properties make it suitable for use in the development of advanced materials, such as functionalized silica for chromatography.
Mecanismo De Acción
The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .
Comparación Con Compuestos Similares
9-Undecylacridine can be compared with other acridine derivatives, such as 9-methylacridine and 9-phenylacridine. While all these compounds share the acridine core, the different substituents at the 9th position impart unique properties:
9-Methylacridine: Has a shorter alkyl chain, leading to different hydrophobic interactions and chromatographic behavior.
9-Phenylacridine: Contains a phenyl group, which introduces additional π-π interactions and affects its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its long undecyl chain, which enhances its hydrophobic interactions and makes it suitable for specific applications in chromatography and material science .
Propiedades
Número CAS |
69202-35-3 |
|---|---|
Fórmula molecular |
C24H31N |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
9-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3 |
Clave InChI |
LKNWMMQOBWISMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




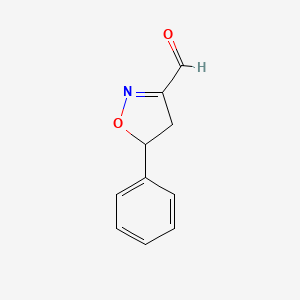
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
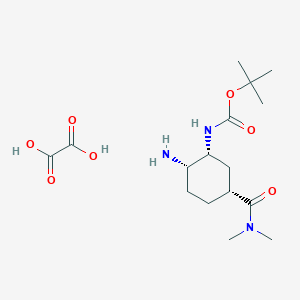

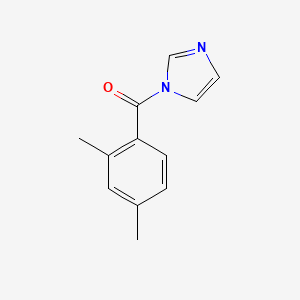

![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
